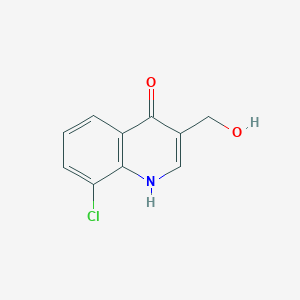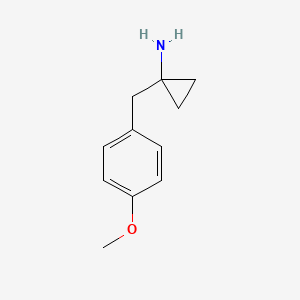
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring
Méthodes De Préparation
The synthesis of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing amino and methylsulfanyl groups. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one include other triazine derivatives such as:
- This compound
- This compound
These compounds share similar chemical structures but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
89730-72-3 |
|---|---|
Formule moléculaire |
C5H8N4OS |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H8N4OS/c1-9-4(10)3(6)7-8-5(9)11-2/h1-2H3,(H2,6,7) |
Clé InChI |
QJHAMNQWHLGESW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=NN=C1SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-](/img/structure/B8786027.png)
